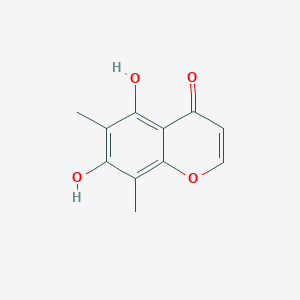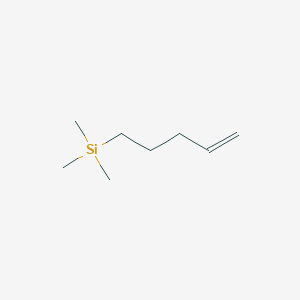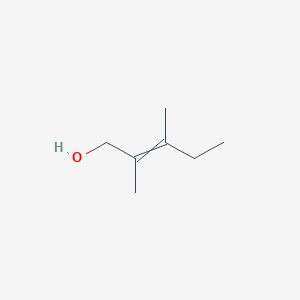
Leptorumol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leptorumol is a member of the class of chromones, specifically a chromone substituted by hydroxy groups at positions 5 and 7 and methyl groups at positions 6 and 8 . It has been isolated from the plant Pisonia aculeata . Chromones are known for their diverse biological activities, making this compound a compound of interest in various scientific fields.
Preparation Methods
The synthetic routes for Leptorumol involve the substitution of hydroxy and methyl groups on the chromone backbone. The specific reaction conditions and industrial production methods are not well-documented in the available literature. general methods for synthesizing chromones typically involve cyclization reactions of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Chemical Reactions Analysis
Leptorumol, like other chromones, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of this compound can lead to the formation of dihydrochromones.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include quinones, dihydrochromones, and substituted chromones.
Scientific Research Applications
Leptorumol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active chromones.
Industry: this compound can be used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Leptorumol involves its interaction with various molecular targets and pathways. As a chromone, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation . The specific molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Leptorumol can be compared with other chromones such as flavonoids and coumarins:
Flavonoids: Like this compound, flavonoids have antioxidant and anticancer properties. flavonoids are more widely studied and have a broader range of biological activities.
Coumarins: Coumarins also share similar biological activities with this compound but differ in their chemical structure and specific mechanisms of action.
Uniqueness: this compound’s unique substitution pattern on the chromone backbone distinguishes it from other chromones and contributes to its specific biological activities.
Similar Compounds
Flavonoids: Quercetin, Kaempferol
Coumarins: Umbelliferone, Esculetin
This compound’s unique structure and biological activities make it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
5,7-dihydroxy-6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-9(13)6(2)11-8(10(5)14)7(12)3-4-15-11/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGYZWMBXRFUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=CO2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)




![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)





![5-[4-(Dimethylamino)phenyl]penta-2,4-dienal](/img/structure/B12442055.png)
![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
